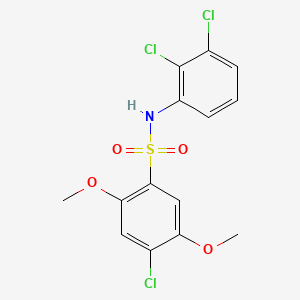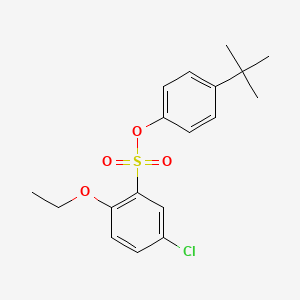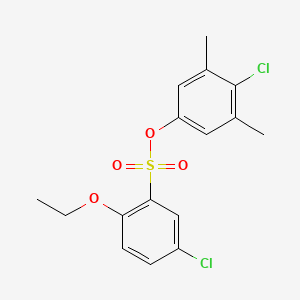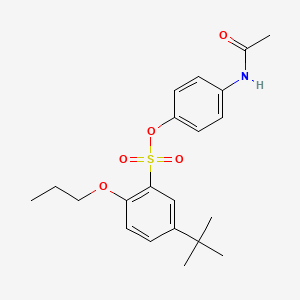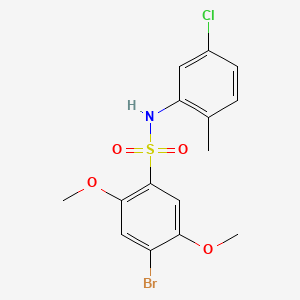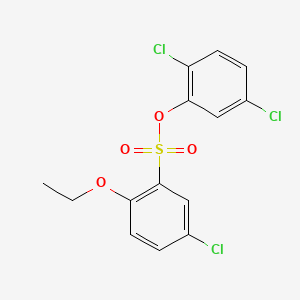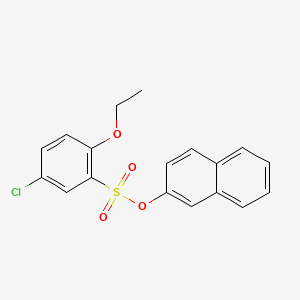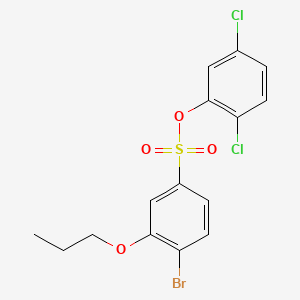
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate, also known as DCPPBS, is a sulfonate compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular signaling pathways. DCPPBS has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and other disorders.
Wirkmechanismus
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which leads to increased phosphorylation and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has been shown to have a range of biochemical and physiological effects. In cell-based assays, it has been shown to increase insulin sensitivity, promote apoptosis in cancer cells, and suppress the immune response. In animal models, it has been shown to improve glucose tolerance, reduce tumor growth, and ameliorate symptoms of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate also has some limitations. It is a relatively complex molecule to synthesize, which can limit its availability and increase its cost. Additionally, its potency and selectivity may vary depending on the specific PTP being targeted.
Zukünftige Richtungen
There are several potential future directions for research involving 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate. Another area of interest is the investigation of the therapeutic potential of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate in various disease models, including cancer and autoimmune diseases. Finally, the role of PTPs in various cellular processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.
Synthesemethoden
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with 4-bromo-3-propoxybenzene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to give the final product.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP-1, and SHP-2. PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential treatment for type 2 diabetes. SHP-1 and SHP-2 are involved in immune system regulation, and their inhibition has been proposed as a potential treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl) 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2O4S/c1-2-7-21-14-9-11(4-5-12(14)16)23(19,20)22-15-8-10(17)3-6-13(15)18/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAJEFNFGAKVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



